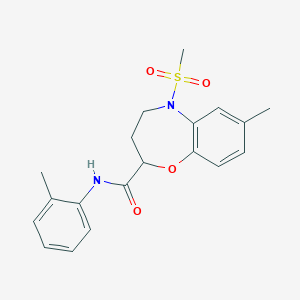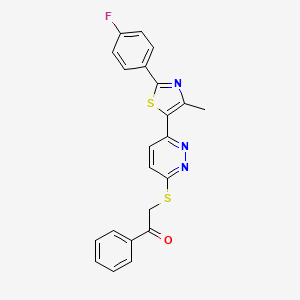![molecular formula C21H21NO4 B11246775 N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11246775.png)
N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name describes its structure: it consists of a propanamide backbone with a 3-methoxyphenyl group attached to the nitrogen atom and a furan-2-yl group linked to the carbon chain.
- Furametinib has attracted attention due to its potential therapeutic applications.
N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide: , belongs to the class of organic compounds known as phenylpropanoic acids. It features a furan ring and a substituted phenyl group.
Preparation Methods
Synthetic Routes: Furametinib can be synthesized through various routes. One common method involves the condensation of 3-methoxybenzoyl chloride with furan-2-carboxylic acid, followed by amidation with ammonia or an amine.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide). Acid chlorides react with amines in the presence of a base (such as triethylamine).
Industrial Production: While no specific industrial-scale production process is widely documented, research laboratories often prepare Furametinib for studies.
Chemical Reactions Analysis
Reactivity: Furametinib can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include alcohols, amines, or substituted derivatives.
Scientific Research Applications
Chemistry: Furametinib serves as a building block for designing novel compounds due to its unique structure.
Biology: Researchers explore its effects on cell signaling pathways, kinases, and cellular processes.
Medicine: Furametinib shows promise as a kinase inhibitor, potentially targeting cancer-related pathways.
Industry: Its applications in industry are still emerging, but it could find use in drug development or materials science.
Mechanism of Action
- Furametinib inhibits specific kinases, affecting cellular signaling pathways. For example, it may target MAPK/ERK pathways, which play a crucial role in cell proliferation and survival.
- By blocking these pathways, Furametinib could impact cancer cell growth, inflammation, and other processes.
Comparison with Similar Compounds
Similar Compounds: Other kinase inhibitors, such as sorafenib or sunitinib, share structural features with Furametinib.
Uniqueness: Furametinib’s combination of a furan ring and a phenylpropanamide scaffold distinguishes it from most other kinase inhibitors.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H21NO4/c1-24-17-8-6-15(7-9-17)20-12-10-18(26-20)11-13-21(23)22-16-4-3-5-19(14-16)25-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,23) |
InChI Key |
ONNUYWPAHRTLKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246696.png)



![N-[2-(tert-butylcarbamoyl)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246729.png)
![N-(3,4-Dichlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246733.png)
![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11246750.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246757.png)
![3,5-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11246765.png)
![1,1'-[6-(4-fluorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246768.png)
![6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246770.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide](/img/structure/B11246783.png)


